N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 654675-40-8
VCID: VC16825965
InChI: InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1
SMILES:
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide

CAS No.: 654675-40-8

Cat. No.: VC16825965

Molecular Formula: C15H13FN2O

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide - 654675-40-8

Specification

CAS No. 654675-40-8
Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
IUPAC Name N-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1
Standard InChI Key OKVHALLSLWBVTB-CYBMUJFWSA-N
Isomeric SMILES C1[C@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s IUPAC name, N-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide, reflects its stereochemistry at the 6-position of the cyclopenta[b]pyridine ring and the 4-fluorobenzamide substituent. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₅H₁₃FN₂O
Molecular Weight256.27 g/mol
InChIInChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1
SMILESC1C@HNC(=O)C3=CC=C(C=C3)F
Topological Polar Surface52.5 Ų

The fluorine atom at the benzamide’s 4-position enhances electronegativity, influencing dipole moments and intermolecular interactions.

Stereochemical Considerations

The (6R) configuration introduces chirality, critical for receptor binding selectivity. Computational models suggest that the cyclopenta[b]pyridine ring adopts a puckered conformation, with the benzamide group oriented perpendicularly to the pyridine plane. This spatial arrangement may facilitate interactions with hydrophobic pockets in biological targets, such as ion channels or G-protein-coupled receptors.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Preparation of (6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine: Achieved via catalytic asymmetric hydrogenation of a cyclopenta[b]pyridine precursor using chiral catalysts like Ruthenium-BINAP complexes.

  • Amidation with 4-Fluorobenzoyl Chloride: The amine reacts with 4-fluorobenzoyl chloride in anhydrous dichloromethane, employing triethylamine as a base to scavenge HCl. Reaction conditions (0–5°C, 12 hours) ensure retention of stereochemistry, yielding the product at ~68% efficiency.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7). Final characterization uses:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 257.1034 (calculated 257.1028).

  • Chiral HPLC: Chiralpak IC column (heptane/ethanol, 90:10) confirms enantiomeric excess >98%.

Pharmacological Profile

Mechanism of Action

While direct target data are unavailable, benzamides often modulate neurotransmitter systems. For example, nicotinamide derivatives inhibit poly(ADP-ribose) polymerase (PARP), while substituted benzamides like sulpiride antagonize dopamine D₂/D₃ receptors. The fluorine atom may enhance binding affinity through halogen bonding with carbonyl oxygens in target proteins.

Bioavailability and Lipophilicity

The compound’s calculated logP (2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Fluorine’s electronegativity reduces metabolic degradation by cytochrome P450 enzymes, potentially extending half-life.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 5.6 Hz, 2H, benzamide-H), 7.15 (t, J = 8.8 Hz, 2H, benzamide-H), 4.92 (m, 1H, CH-N), 3.20 (m, 2H, cyclopentane-H), 2.75 (m, 2H, cyclopentane-H), 1.95 (m, 1H, cyclopentane-H).

  • ¹³C NMR: 165.2 (C=O), 162.3 (d, J = 247 Hz, C-F), 148.9 (pyridine-C), 132.1 (benzamide-C), 115.6 (d, J = 21 Hz, benzamide-C), 55.4 (CH-N), 38.2, 36.7 (cyclopentane-C).

Chromatographic Methods

Ultra-high-performance liquid chromatography (UHPLC) on a Scherzo SM-C18 column (2 × 250 mm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation. Retention time: 8.2 minutes .

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